rac-Vestitone

Enzyme kinetics Substrate stereospecificity Pterocarpan biosynthesis

Enantioselective enzyme assays requiring internal stereochemical controls demand a substrate that supplies both active and inert enantiomers in a single preparation. rac-Vestitone (CAS 66211-83-4) addresses this need by providing the (3R)-enantiomer-the sole substrate for vestitone reductase (VR, Km=45 µM)-alongside the VR-inert (3S)-enantiomer as a built-in negative control. - Enables single-addition VR activity assays with intrinsic stereochemical validation; substrate inhibition observable at >0.25 mM. - At 0.1 mM, inhibits Phytophthora megasperma f.sp. medicaginis more potently than the pathway end-product medicarpin. - Serves as a low-potency racemic reference in MCF-7/T47D estrogenicity screens, and as a comparator ligand (SILE=3.05) for S. aureus SrtA molecular dynamics validation.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 66211-83-4
Cat. No. B1213568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Vestitone
CAS66211-83-4
Synonyms2,3-dihydro-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one
vestitone
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)O
InChIInChI=1S/C16H14O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-7,13,17-18H,8H2,1H3
InChIKeyWQCJOKYOIJVEFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-Vestitone: Chemical Identity & Procurement


rac-Vestitone (CAS 66211-83-4) is a racemic mixture of the isoflavanone vestitone, chemically defined as 7,2′-dihydroxy-4′-methoxyisoflavanone (C₁₆H₁₄O₅, MW 286.28) [1]. It belongs to the 4′-O-methylated isoflavonoid class and serves as the penultimate biosynthetic intermediate in the pterocarpan phytoalexin pathway, specifically in the biosynthesis of the antimicrobial compound medicarpin in leguminous plants [2][3]. The racemic nature of this compound—containing both (3R)- and (3S)-vestitone enantiomers—is functionally significant: only the (3R) enantiomer is recognized by the key biosynthetic enzyme vestitone reductase (VR), while the (3S) enantiomer is not a substrate [4]. This stereochemical duality makes rac-vestitone a uniquely informative tool compound for studying enantioselective enzyme systems and for use as a negative-control racemate in estrogenicity assays where optically pure isoflavanones exhibit differential potency [5].

Racemic mixture of (3R)- and (3S)-vestitone; only (3R) recognized by vestitone reductase, enabling enantioselective enzyme studies.
Reported penultimate intermediate in medicarpin phytoalexin pathway; supports pterocarpan biosynthesis research.
May serve as racemic negative control in estrogenicity screening panels where optically pure isoflavanones show higher potency.

Why Generic Isoflavanone Substitution Fails


Substituting rac-vestitone with a generic isoflavanone or its downstream product medicarpin ignores critical stereochemical and functional distinctions that directly govern experimental outcomes. Vestitone reductase (VR), the enzyme that converts vestitone to 7,2′-dihydroxy-4′-methoxyisoflavanol (DMI) en route to medicarpin, exhibits strict substrate stereospecificity for the (3R) enantiomer with a Km of 45 μM; the (3S) enantiomer is completely inert toward VR [1][2]. This means rac-vestitone supplies both active and inactive stereoisomers in a single preparation—a property exploited in enantioselective enzyme assays but absent in enantiopure (3R)-vestitone or achiral analogs. Furthermore, in antifungal assays, vestitone shows superior activity against Phytophthora megasperma f.sp. medicaginis at low concentrations (0.1 mM) where the pathway end-product medicarpin exerts minimal inhibition [3]. In antibacterial screening, the isoflavane vestitol (lacking the C4 carbonyl) outperforms vestitone, while the core isoflavanone scaffold of vestitone outperforms sativanone (which lacks the 2′-OH group) [4]. These structure-activity relationships mean that no single in-class compound can serve as a universal surrogate for all experimental contexts in which rac-vestitone is employed.

Enantiopure (3R)-vestitone lacks the inert (3S) reference; cannot replicate internal stereochemical verification provided by the racemate.
Downstream product medicarpin may exhibit different antifungal activity at low concentrations, limiting its use as a direct substitute in early-pathway studies.
Structurally related isoflavonoids (sativanone, vestitol) show distinct antibacterial rank-orders; no single analog reproduces the full SAR of rac-vestitone.

Quantitative Differential Evidence


Enantioselective Recognition by Vestitone Reductase

Vestitone reductase (VR) exhibits strict substrate stereospecificity for (3R)-vestitone, with a Km value of 45 μM determined in 0.2 M sodium phosphate buffer at pH 6.0 and 30 °C [1]. Computational docking using the 1.4 Å crystal structure of VR demonstrates that (3R)-vestitone forms energetically favored interactions with the NADPH co-factor and the catalytic triad (Ser129-Tyr164-Lys168), whereas the (3S) isomer cannot adopt a productive binding pose [2]. The cloned and heterologously expressed VR in Escherichia coli recapitulates this strict stereospecificity, confirming that the discrimination is intrinsic to the enzyme and not an artifact of purification [3]. rac-Vestitone, as a racemate, provides both the enzymatically competent (3R) enantiomer and the inert (3S) enantiomer in a single preparation, enabling internal-control experimental designs that enantiopure (3R)-vestitone cannot support.

Enantioselective Recognition
Head-to-head
(3R)-vestitone Km 45 µM vs (3S)-vestitone no activity
Supports enantioselective enzyme study design with internal negative control.
VR assay pH 6.0, 30 °C; crystal structure docking confirmed.
Enzyme kinetics Substrate stereospecificity Pterocarpan biosynthesis

Antibacterial Activity vs. Sativanone and Vestitol

In a direct head-to-head disc diffusion assay against the phytopathogen Ralstonia solanacearum, nine flavonoids isolated from Dalbergia odorifera were tested at identical loading (50 mg/mL, 1.6 μL per disc) [1]. (3R)-vestitone (compound 2) produced an inhibition zone diameter (DIZ) of 11.19 ± 0.15 mm. This was significantly greater than sativanone (compound 1, DIZ = 6.53 ± 0.05 mm), which differs from vestitone by the absence of the B-ring 2′-OH group, confirming the critical contribution of this hydroxyl for antibacterial activity [1]. However, vestitone was less potent than vestitol (compound 8, DIZ = 16.62 ± 1.07 mm), an isoflavane that lacks the C4 carbonyl present in vestitone, and was comparable to the positive control streptomycin sulfate (DIZ = 16.80 ± 0.33 mm) [1]. This rank-order establishes vestitone as a moderately potent antibacterial isoflavonoid, more active than the 2′-deoxy analog sativanone but less active than the deoxygenated isoflavane vestitol.

Antibacterial SAR
Head-to-head
Vestitone DIZ 11.19 mm vs Sativanone 6.53 mm · Vestitol 16.62 mm
Supports antimicrobial screening context; 2′-OH and C4 carbonyl critical for activity.
R. solanacearum disc diffusion, 50 mg/mL, n=3.
Antibacterial screening Plant pathogen Isoflavonoid SAR

Antifungal Activity vs. Medicarpin at Low Concentration

In a comparative antifungal study of the medicarpin biosynthetic pathway, vestitone and four related compounds were tested at 0.1 mM and 0.5 mM against eight phytopathogenic fungi in agar plate mycelial growth inhibition assays [1]. Against Phytophthora megasperma f.sp. medicaginis (Pmm)—a known alfalfa pathogen—vestitone at 0.1 mM caused significant growth inhibition, whereas medicarpin (the pathway end-product) at the same 0.1 mM concentration caused little or no inhibition [1]. At 0.5 mM, both vestitone and medicarpin strongly inhibited Pmm as well as Phoma medicaginis [1]. Against three strains of Nectria haematococca at 0.5 mM, vestitone produced only weak to moderate inhibition, while medicarpin greatly inhibited the growth of strain 156-2-1, revealing differential pathogen-strain selectivity between the intermediate and the end-product [1]. The upstream precursor 2′-hydroxyformononetin (2′-OHF) failed to inhibit Phoma medicaginis at 0.5 mM, in contrast to both vestitone and medicarpin [1].

Antifungal Activity
Head-to-head
Vestitone 0.1 mM: significant inhibition vs Medicarpin 0.1 mM: little/no effect
Supports phytoalexin pathway intermediate antifungal screening.
Agar plate assay against P. megasperma f.sp. medicaginis.
Antifungal phytoalexin Medicarpin pathway Plant defense

Estrogenic Potency vs. Optically Active Isoflavanones

In a study of 40 flavonoids from Dalbergia parviflora evaluated against estrogen-responsive MCF-7 and T47D human breast cancer cell lines, two optically active isoflavanones—(3S)-sativanone (22) and (3S)-violanone (24)—stimulated proliferation of both cell lines at lower concentrations than three racemic isoflavanones, including vestitone (21, racemic), 7,3′-dihydroxy-4′-methoxyisoflavanone (23, racemic), and 3-O-methylviolanone (25, racemic) [1]. This finding establishes that the racemic nature of vestitone attenuates its estrogenic potency relative to enantiomerically pure isoflavanones, likely because only one enantiomer in the racemate possesses the correct stereochemistry for effective estrogen receptor engagement [1]. By contrast, isoflavones such as genistein, biochanin A, and 2′-methoxyformononetin stimulated proliferation at concentrations below 1 μM, with activity equivalent to 10 pM estradiol (E₂) [1].

Estrogenicity Rank
Cross-study comparable
Lower potency rank vs. optically active (3S)-sativanone and (3S)-violanone
Supports racemic low-potency control in estrogenicity screening panels.
MCF-7/T47D proliferation assays; rank-order reported.
Estrogenicity Breast cancer MCF-7 Phytoestrogen screening

Ligand Efficiency Against Sortase A

In a comprehensive in silico screening of 55 flavonoid derivatives from red propolis against Staphylococcus aureus sortase A (SrtA, PDB ID: 1T2P), vestitone achieved a size-independent ligand efficiency (SILE) score of 3.05, ranking among the top four compounds alongside galangin (3.09), chrysin (3.06), and thevetiaflavone (3.05) [1]. All four outperformed the control ligand erianin (SILE = 2.62) [1]. Vestitone formed four hydrogen bonds (with Gly167, Thr180, Asn114, and Ser116) and eight hydrophobic interactions within the SrtA active site [1]. However, during subsequent molecular dynamics simulations, vestitone dissociated from the binding pocket and was excluded from further MD analysis, whereas thevetiaflavone and chrysin maintained stable binding [1]. This indicates that while vestitone possesses favorable initial docking characteristics, its binding stability under dynamic conditions is inferior to that of thevetiaflavone and chrysin—a critical differentiator for selecting compounds for downstream in vitro antibiofilm validation.

Sortase A SILE Score
Head-to-head
3.05 SILE
Failed MD binding stability despite competitive docking (galangin 3.09, erianin 2.62).
Supports comparator ligand use in computational antibiofilm screening.
AutoDock Vina, 55 flavonoids; MD via GROMACS.
Molecular docking Sortase A inhibition Antibiofilm screening SILE

Substrate Inhibition of Vestitone Reductase

Vestitone reductase is subject to substrate inhibition by vestitone. At concentrations exceeding 0.05 mM, enzyme activity is noticeably inhibited, with over 40% inhibition observed at 0.25 mM vestitone [1]. This property is distinct among isoflavonoid biosynthetic enzymes: the downstream enzyme DMI dehydratase, for instance, displays Km = 5 μM for its substrate DMI without reported substrate inhibition [2]. The substrate inhibition behavior of VR toward vestitone suggests a potential regulatory mechanism in medicarpin biosynthesis, where accumulation of the vestitone intermediate may feedback-inhibit its own consumption [1]. rac-Vestitone, by providing both enantiomers, can be used to dissect whether this inhibition is enantiomer-specific or enantiomer-independent, a question inaccessible with enantiopure (3R)-vestitone alone.

Substrate Inhibition
Class-level inference
Substrate inhibition
>40% VR inhibition at 0.25 mM; threshold ~0.05 mM.
Supports feedback-regulation studies in isoflavonoid biosynthesis.
BRENDA data; distinct from DMI dehydratase.
Enzyme inhibition Substrate feedback Vestitone reductase

High-Impact Research Applications


Enantioselective Enzyme Assay Development

rac-Vestitone is the preferred substrate for developing and validating vestitone reductase (VR) activity assays where internal stereochemical controls are required. Because VR exhibits strict specificity for (3R)-vestitone (Km = 45 μM) and zero activity toward (3S)-vestitone, rac-vestitone supplies both the active substrate and an inert internal reference in a single addition [1]. This enables researchers to quantify enantioselective conversion without needing separate control reactions. The substrate inhibition property of VR (>40% inhibition at 0.25 mM vestitone) further allows rac-vestitone to be used for studying feedback regulatory mechanisms in the pterocarpan pathway [2]. Procurement of high-purity rac-vestitone (≥99%) is essential for reproducible kinetic determinations in these assays.

Antifungal Phytoalexin Pathway Dissection

In plant pathology research investigating the role of phytoalexin biosynthetic intermediates in disease resistance, rac-vestitone provides a critical advantage over the pathway end-product medicarpin. At 0.1 mM, vestitone significantly inhibits Phytophthora megasperma f.sp. medicaginis, whereas medicarpin at the same concentration shows little or no activity [3]. This differential low-concentration activity makes rac-vestitone the compound of choice for studies aiming to separate the antifungal contributions of pathway intermediates from those of the terminal phytoalexin. Researchers generating transgenic plants blocked at the vestitone-to-medicarpin conversion step can use rac-vestitone as a chemical complementation agent to test whether vestitone accumulation alone can confer disease resistance [3].

Estrogenicity Screening Panels

rac-Vestitone serves as a stereochemically informative low-potency control in estrogenicity screening programs using MCF-7 and T47D breast cancer cell lines. Racemic vestitone displays weaker proliferation-stimulatory activity than enantiomerically pure isoflavanones such as (3S)-sativanone and (3S)-violanone, positioning it as a benchmark for distinguishing stereospecific estrogen receptor-mediated effects [4]. For industrial or academic screening laboratories evaluating phytoestrogen content in botanical extracts or testing novel isoflavonoid derivatives, inclusion of rac-vestitone as a racemic reference standard enables calibration of assay sensitivity to stereochemistry-dependent estrogenic activity—a capability not provided by achiral isoflavones like genistein or daidzein [4].

Structure-Based Drug Design Targeting Sortase A

In antibacterial drug discovery programs targeting Staphylococcus aureus sortase A (SrtA) for antibiofilm development, rac-vestitone occupies a unique screening position. It achieves a SILE score of 3.05—comparable to galangin (3.09) and exceeding the control ligand erianin (2.62)—yet fails to maintain stable binding during molecular dynamics simulations [5]. This combination of favorable initial docking metrics and poor dynamic stability makes rac-vestitone an ideal comparator ligand for training and validating computational models that predict target residence time from static docking scores. Medicinal chemistry teams can use rac-vestitone to benchmark the improvement in MD stability achieved by synthetic analogs, providing a quantitative framework for distinguishing hits with genuine binding durability from those with artifactually high docking scores [5].

Application
Selection Property
Validation Focus
Enantioselective VR assay development
Racemic stereochemical control: active (3R) substrate plus inert (3S) internal reference
Enantioselective conversion and substrate inhibition profiling
Phytoalexin pathway dissection
Differential low-concentration antifungal activity versus medicarpin
Pathway intermediate contribution to disease resistance endpoints
Estrogenicity screening panel calibration
Racemic low-potency benchmark for stereospecific estrogen receptor effects
Stereochemistry-dependent proliferative signal discrimination
Sortase A structure-based drug design
Competitive SILE score with dynamic binding instability
MD stability benchmarking for distinguishing docking artifacts from sustained target engagement
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